molecular formula C9H11NO2S B8275472 Methyl 5-methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate

Methyl 5-methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate

Cat. No.: B8275472
M. Wt: 197.26 g/mol
InChI Key: HREAZYRQYKHIPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C9H11NO2S and its molecular weight is 197.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

methyl 5-methyl-4,6-dihydrothieno[2,3-c]pyrrole-2-carboxylate

InChI

InChI=1S/C9H11NO2S/c1-10-4-6-3-7(9(11)12-2)13-8(6)5-10/h3H,4-5H2,1-2H3

InChI Key

HREAZYRQYKHIPP-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1)SC(=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 4,5-bis(chloromethyl)-2-thiophenecarboxylic acid (D. J. Zwanenburg and Hans Wynberg, J. Org. Chem., 34, 333-340, (1969)) (520 mg) was dissolved in acetonitrile (600 ml), methylamine (40% methanol solution, 722 μl) was added to the solution, and the mixture was stirred at room temperature for 3 days. The solvent was distilled off under reduced pressure, and the residue was purified by column chromatography on silica gel (methylene chloride:methanol=1:0→19:1) to obtain the title compound (176 mg).
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
722 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4,5-Bis(chloromethyl)-2-thiophenecarboxylic acid methyl ester (D. J. Zwanenburg and Hans Wynberg, J. Org. Chem., 34, 333-340, (1969)) (520 mg) was dissolved in acetonitrile (600 mL). Methylamine (40% methanol solution, 722 μL) was added thereto, followed by stirring at room temperature for 3 days. The solvent was distilled away under reduced pressure. The residue was purified by silica gel column chromatography (methylene chloride:methanol=1:0→19:1), to thereby give the title compound (176 mg).
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
722 μL
Type
reactant
Reaction Step Two

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